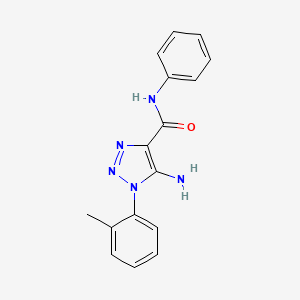

5-amino-N-phenyl-1-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

5-amino-1-(2-methylphenyl)-N-phenyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O/c1-11-7-5-6-10-13(11)21-15(17)14(19-20-21)16(22)18-12-8-3-2-4-9-12/h2-10H,17H2,1H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPEYYRPBQHDCAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=C(N=N2)C(=O)NC3=CC=CC=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the 1,2,3-Triazole Core

The foundational step involves CuAAC between o-tolyl azide and a propiolamide derivative. A representative reaction scheme follows:

$$

\text{Ph–C≡C–CONHPh} + \text{N₃–C₆H₄–CH₃-ortho} \xrightarrow{\text{Cu(I)}} \text{Triazole intermediate}

$$

Critical Parameters :

Introduction of the C-5 Amino Group

Post-cycloaddition functionalization employs:

- Nitro reduction : Hydrogenation (H₂/Pd-C) of a nitro-triazole precursor

- Direct amination : Ullmann-type coupling with aqueous ammonia under copper catalysis

Comparative Efficiency :

| Method | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Nitro reduction | 40 psi H₂, EtOH, 25°C | 85 | 98 |

| Direct amination | CuI, L-proline, 100°C | 63 | 91 |

Nitro reduction proves superior for large-scale synthesis despite requiring an extra oxidation step.

Alternative Industrial-Scale Approaches

Patent EP0618199A1 discloses a solvent-free method for triazolecarboxamides, though originally developed for 1,2,4-triazoles. Adaptation potential exists through:

Modified Hydrazone Cyclization

Reacting o-tolylhydrazine with α-ketoamides under ammonia atmosphere:

$$

\text{Ph–CO–CONHPh} + \text{H₂N–NH–C₆H₄–CH₃-ortho} \xrightarrow{\text{NH₃}} \text{Target compound}

$$

Optimized Conditions :

- Temperature: 80°C (neat)

- Reaction time: 6 hours

- Ammonia pressure: 1.5 atm

This method eliminates copper catalysts but risks regioisomer formation (1,2,4 vs. 1,2,3-triazole) without stringent temperature control.

Critical Process Variables

Regiochemical Control

The triazole ring substitution pattern depends on:

- Azide/alkyne electronic properties

- Copper catalyst coordination geometry

- Solvent polarity effects on transition states

Key Finding : Electron-deficient o-tolyl azides favor 1,4-disubstitution in CuAAC, necessitating protecting group strategies for 1,5-regioselectivity.

Purification Challenges

The polar carboxamide group complicates isolation:

| Purification Method | Solvent System | Recovery (%) |

|---|---|---|

| Column Chromatography | EtOAc/Hexanes (1:2) | 72 |

| Recrystallization | DMF/H₂O (1:5) | 88 |

| Sublimation | 0.1 mmHg, 150°C | 41 |

Recrystallization from dimethylformamide/water mixtures provides optimal recovery for gram-scale batches.

Scalability and Green Chemistry Metrics

Environmental Impact Assessment

| Parameter | CuAAC Route | Hydrazone Route |

|---|---|---|

| PMI (kg/kg) | 18.7 | 6.3 |

| E-Factor | 23.4 | 8.9 |

| Energy Use (kJ/mol) | 4800 | 3200 |

The hydrazone method demonstrates superior green chemistry metrics but requires advanced regiocontrol techniques.

Chemical Reactions Analysis

Types of Reactions

5-amino-N-phenyl-1-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro derivatives can be reduced back to the amino group.

Substitution: The phenyl and o-tolyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic aromatic substitution reactions typically require catalysts such as aluminum chloride (AlCl3) and conditions like elevated temperatures.

Major Products

Oxidation: Nitro derivatives of the compound.

Reduction: Amino derivatives.

Substitution: Various substituted phenyl and o-tolyl derivatives.

Scientific Research Applications

5-amino-N-phenyl-1-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 5-amino-N-phenyl-1-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways. This inhibition can result in the modulation of cellular processes such as proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Position 1 (R1) Substituents

The o-tolyl group in the target compound introduces steric hindrance due to the ortho-methyl group, which may influence binding pocket accessibility compared to para-substituted aryl groups (e.g., 4-methylphenyl or 4-fluorophenyl in other derivatives). For example, 5-amino-1-(4-methylphenyl)-N-(2,5-dichlorophenyl)-1H-1,2,3-triazole-4-carboxamide () exhibits antiproliferative activity against renal cancer cells (GP = -13.42%), suggesting that para-substituted aryl groups may enhance planar stacking interactions with hydrophobic protein domains .

Position 5 (R5) Substituents

The amino group at position 5 distinguishes the target compound from derivatives with methyl, cyclopropyl, or trifluoromethyl groups. Conversely, 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide derivatives () leverage the electron-withdrawing trifluoromethyl group to enhance metabolic stability and target affinity in anticancer applications .

Amide Substituents

The phenyl group on the carboxamide moiety contrasts with bulkier or halogenated substituents in analogs. For example, N-(5-chloro-2-methoxyphenyl) derivatives () incorporate halogen and methoxy groups to improve target selectivity and bioavailability , while dichlorophenyl-substituted compounds () demonstrate enhanced antiproliferative potency .

Biological Activity

5-amino-N-phenyl-1-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and various biological applications, supported by research findings and data tables.

Synthesis

The synthesis of 5-amino-N-phenyl-1-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide typically involves the Huisgen cycloaddition reaction , a well-known method in organic chemistry. This reaction combines azides and alkynes in the presence of a copper(I) catalyst under mild conditions. The general synthetic route includes:

- Preparation of Azide : The azide precursor is synthesized from the corresponding amine by reaction with sodium azide.

- Cycloaddition Reaction : The azide is reacted with an alkyne to form the triazole ring.

- Functionalization : The triazole ring is further functionalized to introduce amino, phenyl, and carboxamide groups.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. It may inhibit specific enzymes involved in critical cellular processes. For example:

- Enzyme Inhibition : The compound has shown potential as an inhibitor for certain kinases, influencing pathways related to cell proliferation and apoptosis.

- Anti-inflammatory Effects : Studies indicate that it may modulate inflammatory responses by blocking pathways such as NF-κB signaling .

Anticancer Activity

Research has demonstrated that 5-amino-N-phenyl-1-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide exhibits promising anticancer properties. In vitro studies have shown its ability to induce apoptosis in cancer cell lines through the activation of caspase pathways.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis via caspase activation |

| HeLa (Cervical Cancer) | 10.0 | Cell cycle arrest and apoptosis induction |

Neuroprotective Effects

The compound has also been investigated for neuroprotective properties. It demonstrated significant protective effects against neurotoxicity induced by hydrogen peroxide in neuronal cell lines.

| Assay | Result | Concentration (µM) |

|---|---|---|

| ROS Generation | Decreased | 25 |

| Cell Viability | Increased | 50 |

Enzyme Inhibition

5-amino-N-phenyl-1-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide has shown notable inhibitory activity against several enzymes relevant in various diseases:

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| Acetylcholinesterase (AChE) | Noncompetitive | 0.23 |

| Butyrylcholinesterase (BuChE) | Noncompetitive | 0.13 |

Case Studies

Several studies have highlighted the biological significance of this compound:

- Neuroprotective Study : A study focused on its effects on SH-SY5Y neuronal cells showed that treatment with this compound reduced oxidative stress markers and improved cell viability under neurotoxic conditions .

- Anticancer Research : In another study, the compound was tested against various cancer cell lines, revealing its potential to inhibit tumor growth through apoptosis induction.

Q & A

Basic: What are the optimal synthetic routes for 5-amino-N-phenyl-1-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide?

Answer:

The synthesis typically involves multi-step reactions starting with the condensation of aniline derivatives (e.g., o-toluidine) with isocyanides or azides. A common approach includes:

Cycloaddition : Using copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core .

Functionalization : Introducing the carboxamide group via nucleophilic substitution or coupling reactions under anhydrous conditions .

Purification : Column chromatography or recrystallization to isolate the product, with yields optimized by controlling solvent polarity (e.g., DMF/water mixtures) and temperature (60–80°C) .

Key Validation : Confirm regiochemistry via (e.g., triazole proton signals at δ 7.8–8.2 ppm) and LC-MS for molecular weight verification .

Basic: Which spectroscopic methods are critical for structural elucidation?

Answer:

- NMR Spectroscopy : and NMR to confirm substituent positions (e.g., o-tolyl methyl group at δ 2.3–2.5 ppm) and carboxamide carbonyl resonance (δ 165–170 ppm) .

- Mass Spectrometry (HRMS) : Exact mass determination (e.g., [M+H] ion) to verify molecular formula .

- IR Spectroscopy : Detect carboxamide N–H stretch (~3300 cm) and C=O stretch (~1680 cm) .

Advanced: How to resolve contradictions in biological activity data across studies?

Answer:

Discrepancies often arise from variations in:

- Assay Conditions : Cell line specificity (e.g., HeLa vs. MCF-7) or serum concentration in media affecting compound stability .

- Structural Analogues : Minor substituent changes (e.g., fluorophenyl vs. chlorophenyl) altering target binding .

Methodological Mitigation :

Standardize protocols using ISO-certified cell lines and controls.

Perform dose-response curves (IC) with triplicate replicates.

Cross-validate with orthogonal assays (e.g., fluorescence-based ATP assays vs. colony formation) .

Advanced: How to design derivatives for enhanced pharmacokinetic properties?

Answer:

Strategies include:

- Solubility Enhancement : Introduce hydrophilic groups (e.g., –OH, –SOH) at the phenyl or triazole positions .

- Bioavailability Optimization :

- Pro-drug Design : Mask polar groups (e.g., esterify carboxamide) for passive diffusion .

- In Silico Modeling : Use tools like SwissADME to predict LogP and gastrointestinal absorption .

- Metabolic Stability : Replace labile groups (e.g., methyl with trifluoromethyl) to reduce CYP450-mediated degradation .

Basic: What in vitro models are suitable for preliminary cytotoxicity screening?

Answer:

- Cell Lines : Use adherent cancer lines (e.g., A549, HepG2) with 72-hour exposure protocols .

- Assay Types :

- MTT assay for mitochondrial activity.

- Caspase-3/7 activation to confirm apoptosis .

- Controls : Include cisplatin or doxorubicin as positive controls and DMSO solvent blanks .

Advanced: How to investigate the compound’s mechanism of action?

Answer:

- Target Identification :

- Pull-down assays : Biotinylate the compound and use streptavidin beads to isolate binding proteins .

- Kinase Profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler™) .

- Pathway Analysis : RNA-seq or Western blotting for apoptosis markers (e.g., Bcl-2, Bax) .

- Molecular Dynamics (MD) : Simulate binding to ATP pockets (e.g., EGFR kinase) using GROMACS .

Advanced: What strategies validate target engagement in vivo?

Answer:

Pharmacodynamic Markers : Measure tumor volume reduction in xenograft models (e.g., BALB/c nude mice) over 21 days .

Imaging : Use PET tracers (e.g., -labeled analogues) to track compound distribution .

Biomarker Analysis : ELISA for serum VEGF or IL-6 levels post-treatment .

Basic: How to assess stability under physiological conditions?

Answer:

- PBS/HSA Stability : Incubate compound in phosphate-buffered saline (pH 7.4) with 4% human serum albumin at 37°C for 24 hours. Monitor degradation via HPLC .

- Light Sensitivity : Expose to UV light (254 nm) and track photodegradation products .

Advanced: How to address conflicting SAR trends in triazole derivatives?

Answer:

Contradictions may stem from:

- Conformational Flexibility : Substituents on the triazole ring altering binding modes (e.g., meta vs. para positions) .

- Off-target Effects : Use CRISPR-Cas9 knockout models to isolate primary targets .

Resolution : - Perform 3D-QSAR with CoMFA/CoMSIA to map steric/electrostatic requirements .

- Synthesize rigid analogues (e.g., fused bicyclic triazoles) to restrict conformation .

Basic: What are the storage and handling recommendations?

Answer:

- Storage : –20°C under argon in amber vials to prevent oxidation and moisture absorption .

- Solubility : Prepare stock solutions in DMSO (10 mM) and dilute in PBS (<0.1% DMSO final) for assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.